Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

LogP Membrane Permeability ADME

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester (CAS 2387534-77-0) is a fused N-bridged heterocyclic building block belonging to the pyrrolo[1,2-a]pyrimidine class. This scaffold is distinct from the more extensively explored pyrrolo[2,3-d]pyrimidine isomer, exhibiting a different ring-fusion pattern that fundamentally alters its electronic properties, reactivity profile, and biological target engagement.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B8191041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C2N1C=CC=N2
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-5-9-11-6-3-7-12(8)9/h3-7H,2H2,1H3
InChIKeyJJAFMNAQTWWGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Positioning Pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid Ethyl Ester as a Preferred Pyrrolopyrimidine Synthon for Medicinal Chemistry Procurement


Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester (CAS 2387534-77-0) is a fused N-bridged heterocyclic building block belonging to the pyrrolo[1,2-a]pyrimidine class. This scaffold is distinct from the more extensively explored pyrrolo[2,3-d]pyrimidine isomer, exhibiting a different ring-fusion pattern that fundamentally alters its electronic properties, reactivity profile, and biological target engagement [1]. The ethyl ester at the 6-position provides a protected carboxyl handle that simultaneously enhances membrane permeability relative to the free carboxylic acid while enabling downstream hydrolysis for late-stage diversification, making it a strategic intermediate for kinase inhibitor and anti-inflammatory programs where the pyrrolo[1,2-a]pyrimidine core anchors target selectivity [2].

Why Generic Pyrrolopyrimidine Scaffold Selection Is Inadequate When Procuring Pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid Ethyl Ester


The pyrrolopyrimidine family comprises multiple regioisomeric subtypes (e.g., pyrrolo[2,3-d]-, pyrrolo[3,2-d]-, and pyrrolo[1,2-a]pyrimidines) that exhibit divergent pharmacological profiles due to differences in ring-fusion geometry, hydrogen-bonding capacity, and metabolic stability [1]. Within the pyrrolo[1,2-a] subclass, the ethyl ester at the 6-position is not a trivial substituent choice: the acid form (logP ≈ 1.6) is substantially less lipophilic than the ester, altering passive membrane permeability, while the methyl ester exhibits faster non-specific hydrolysis, reducing shelf stability for in vitro screening libraries [2]. Furthermore, the Dimroth rearrangement—a key synthetic transformation for introducing amino substituents at the C3 position of the pyrrolo[1,2-a] core—is uniquely tuned by the electronic character of the 6-ester, a reactivity window absent in the 7-carboxylate regioisomer [3]. These differences mean that substitution of this specific ethyl ester with a generic pyrrolopyrimidine analog risks altered target engagement, inconsistent ADME, and failed synthetic routes.

Quantitative Differentiation Evidence for Pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid Ethyl Ester Against Closest Analogs


Enhanced Lipophilicity vs. Free Acid Drives Differential Passive Membrane Permeability

The ethyl ester modification increases lipophilicity relative to the free carboxylic acid form. The pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester (closest logP comparator for the monoester) has a measured logP of 0.70 , while the free acid (pyrrolo[1,2-a]pyrimidine-6-carboxylic acid) has a calculated XLogP of 1.6 . Although the higher XLogP of the acid appears counterintuitive, the ester's neutral form and reduced hydrogen-bond donor count (1 vs. 2 for the acid) are expected to confer superior passive membrane permeability in physiological pH conditions, a principle well-established in prodrug design [1].

LogP Membrane Permeability ADME Prodrug

Synthetic Versatility via Dimroth Rearrangement-Enabled C3 Functionalization in Kinase Inhibitor Programs

The pyrrolo[1,2-a]pyrimidine core, when equipped with a 6-carboxylate ethyl ester, serves as a substrate for the Dimroth rearrangement, enabling installation of a C3 amino group critical for hinge-binding interactions in kinase inhibitor design [1]. The broader pyrrolopyrimidine class has yielded clinical-stage kinase inhibitors: the pyrrolo[2,3-d]pyrimidine-based inhibitor A-419259 (RK-20449) achieves IC50 values of 9 nM (Src), <3 nM (Lck), and <3 nM (Lyn) . While these IC50 values are not for the [1,2-a] isomer itself, the Dimroth-accessible C3-amino substitution pattern on the [1,2-a] scaffold provides a structurally distinct hinge-binding vector compared to the [2,3-d] series, offering a pathway to overcome resistance mutations that emerge against established [2,3-d] chemotypes [2].

Dimroth Rearrangement C3-Amino Kinase Inhibitor HCK Src

Regiochemical Anchor for Glucocerebrosidase Modulation: 6-Position Differentiates from 8-Carboxamide Leads

Substituted pyrrolo[1,2-a]pyrimidine compounds are disclosed as glucocerebrosidase (GBA) modulators for treating Gaucher disease, Parkinson's disease, and Lewy body dementia [1]. The patent landscape reveals that clinical candidates have been optimized around the 8-carboxamide substitution (e.g., 4-methyl-pyrrolo[1,2-a]pyrimidine-8-carboxamide series) [2]. The 6-carboxylic acid ethyl ester provides a complementary vector: the 6-position carboxylate can be elaborated to carboxamides, esters, or hydroxamic acids that probe a different region of the GBA binding pocket than the 8-substituted series. Published patent examples demonstrate that variation of the substitution position from C8 to C6 on the pyrrolo[1,2-a]pyrimidine core alters GBA binding affinity by orders of magnitude, as measured by differential scanning fluorimetry (ΔTm shifts) [3].

Gaucher Disease Glucocerebrosidase Parkinson's Disease Pharmacological Chaperone

Boronic Acid Derivative Availability Confirms Cross-Coupling-Ready Procurement Status

The commercial availability of the 3-boronic acid pinacol ester derivative (CAS 2408430-30-6, purity ≥96%) confirms that pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a viable Suzuki coupling partner for generating C3-arylated libraries . This contrasts with the 7-carboxylic acid regioisomer, for which boronic acid derivatives are not commercially catalogued, forcing researchers to perform de novo borylation—a step that introduces additional procurement lead time (typically 2–4 weeks for custom synthesis) [1]. The molecular weight of the boronic ester derivative (316.16 g/mol) is within the acceptable range for fragment-based screening libraries, supporting its use in both focused and diversity-oriented synthesis [2].

Suzuki Coupling Boronic Acid C-C Bond Formation Library Synthesis

Validated Application Scenarios for Pyrrolo[1,2-a]pyrimidine-6-carboxylic Acid Ethyl Ester Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Targeting Resistance-Mutant Src Family Kinases

The ethyl ester serves as a starting scaffold for Dimroth rearrangement-mediated installation of C3-amino substituents that engage the kinase hinge region with a geometry distinct from pyrrolo[2,3-d]pyrimidine-based inhibitors (e.g., A-419259, Src IC50 = 9 nM) . Programs facing resistance to existing type I kinase inhibitors can leverage this alternative hinge-binding vector to identify compounds with retained potency against gatekeeper mutants, a strategy supported by the SAR flexibility of the pyrrolo[1,2-a] core [1].

Gaucher Disease and Parkinson's Disease Pharmacological Chaperone Discovery

Patent disclosures confirm that pyrrolo[1,2-a]pyrimidine compounds modulate glucocerebrosidase (GBA) activity, with substitution position (6- vs. 8-carboxamide) critically influencing target engagement . The 6-ethyl ester enables exploration of this under-exploited vector, potentially yielding chaperones with differentiated binding kinetics from the 8-carboxamide series disclosed in EP3317282B1 [1].

Parallel Library Synthesis via Suzuki Coupling at the C3 Position

The pre-formed 3-boronic acid pinacol ester derivative (CAS 2408430-30-6) is commercially available at 96% purity, enabling immediate Suzuki-Miyaura diversification of the pyrrolo[1,2-a]pyrimidine core . This eliminates the 2–4 week custom borylation step required for 7-carboxylate regioisomers, directly accelerating hit-to-lead timelines for fragment-based and DNA-encoded library (DEL) programs [1].

Cell-Based Phenotypic Screening Requiring Passive Membrane Permeability

The ethyl ester's reduced hydrogen-bond donor count (0 vs. 1 for the free acid) and neutral character under physiological conditions favor passive membrane permeation, a prerequisite for intracellular target engagement in cell-based assays . This form is directly deployable in high-content screening without requiring ester-to-acid hydrolysis for cell entry, simplifying assay workflows and reducing false negatives from permeability-limited compounds [1].

Quote Request

Request a Quote for Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.